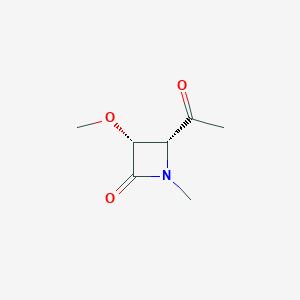![molecular formula C14H10FNO4 B064175 4-[(4-Fluorophenyl)methoxy]-3-nitrobenzaldehyde CAS No. 175136-18-2](/img/structure/B64175.png)
4-[(4-Fluorophenyl)methoxy]-3-nitrobenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
While direct synthesis information specific to 4-[(4-Fluorophenyl)methoxy]-3-nitrobenzaldehyde is not readily available, related compounds provide insights into possible synthetic routes. For instance, the synthesis of similar compounds often involves reactions such as nucleophilic aromatic substitution, followed by various functional group transformations, including oxidation and methoxylation steps (Chakraborty & Kilbourn, 1991). These methods may offer a pathway to synthesizing the compound through tailored adjustments.
Molecular Structure Analysis
The molecular structure of closely related compounds demonstrates that they can exhibit planar configurations, where functional groups such as nitro and methoxy play significant roles in determining the electronic and spatial arrangement of the molecules. For example, studies have shown that compounds with similar structures have planar configurations that facilitate intramolecular interactions (W. Clegg et al., 1999). These characteristics are crucial for understanding the chemical behavior and reactivity of 4-[(4-Fluorophenyl)methoxy]-3-nitrobenzaldehyde.
Chemical Reactions and Properties
The chemical properties of 4-[(4-Fluorophenyl)methoxy]-3-nitrobenzaldehyde are influenced by its functional groups. The nitro group is electron-withdrawing, which can enhance the electrophilic character of the benzaldehyde moiety, potentially making it more reactive towards nucleophilic addition reactions. Similarly, the methoxy group can influence the reactivity and orientation of reactions through its electron-donating effects. Studies on similar compounds highlight the influence of these functional groups on chemical reactivity and the formation of products through various reaction mechanisms (Jarag et al., 2011).
Physical Properties Analysis
The physical properties, such as melting points, solubility, and crystalline form, of compounds structurally related to 4-[(4-Fluorophenyl)methoxy]-3-nitrobenzaldehyde, can be significantly impacted by their molecular structure. For example, the presence of nitro and methoxy groups can affect the compound's polarity, impacting its solubility in various solvents. The detailed analysis of 4-methoxy-3-nitrobenzaldehyde has shown polymorphism, indicating that similar compounds can exist in multiple crystalline forms under different conditions (Wishkerman et al., 2006).
Wissenschaftliche Forschungsanwendungen
Specific Scientific Field
This application falls under the field of Fluorescence Spectroscopy .
Summary of the Application
The compound has been used in fluorescence studies. The fluorescent properties of the compound were investigated in five different solvents .
Methods of Application
The compound was synthesized and characterized by elemental analysis, UV–Vis, FT-IR, 1H-NMR, and mass spectra. The aggregation behavior of this compound was investigated in different solvents and concentrations .
Results or Outcomes
The phthalocyanine complex did not show any aggregations. It gave the highest fluorescence quantum yield in CHCl3 and the lowest fluorescence quantum yield in DMSO .
Application in Material Science
Specific Scientific Field
This application falls under the field of Material Science .
Summary of the Application
Phthalocyanines, including the bis(4-fluorophenyl)-methoxy substituted nickel phthalocyanine, have been widely studied as interdisciplinary developed materials due to their interesting and tunable properties .
Methods of Application
The solubility of phthalocyanines in apolar solvents can be improved by adding different types of bulk substituents .
Results or Outcomes
Fluorinated phthalocyanines show excellent chemical resistance, thermal stability, and high solubility. In macrocyclic molecules containing fluorine atom as an electron withdrawing agent, an increase in magnetism, electron transport, and photosensitive properties can be observed .
Safety And Hazards
Eigenschaften
IUPAC Name |
4-[(4-fluorophenyl)methoxy]-3-nitrobenzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FNO4/c15-12-4-1-10(2-5-12)9-20-14-6-3-11(8-17)7-13(14)16(18)19/h1-8H,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMXZCHIRDDTONT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=C(C=C(C=C2)C=O)[N+](=O)[O-])F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20371966 |
Source


|
| Record name | 4-[(4-Fluorophenyl)methoxy]-3-nitrobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20371966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-Fluorophenyl)methoxy]-3-nitrobenzaldehyde | |
CAS RN |
175136-18-2 |
Source


|
| Record name | 4-[(4-Fluorophenyl)methoxy]-3-nitrobenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175136-18-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[(4-Fluorophenyl)methoxy]-3-nitrobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20371966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[1-(Diphenylmethyl)-3-azetidinyl]-4-(methylsulfonyl)-piperazine](/img/structure/B64095.png)
![4-methyl-4H-pyrido[3,2-e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B64096.png)

![2-Oxo-1,4-dihydropyrrolo[1,2-a]benzimidazole-3-carbonitrile](/img/structure/B64102.png)
![6-Methyl-3-methylidene-6,7,8,8a-tetrahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B64104.png)








